1-(2-Methylphenyl)pentan-1-amine

Monoamine transporter Norepinephrine reuptake inhibition Selectivity ratio

1-(2-Methylphenyl)pentan-1-amine is a primary amine belonging to the substituted phenethylamine class, characterized by a pentyl side chain at the benzylic position and an ortho-methyl group on the phenyl ring. This compound exhibits a predicted logP of 3.4 ± 0.3 and a pKa of 9.8 for the primary ammonium group, consistent with blood-brain barrier permeant CNS-active amines.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B15090900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)pentan-1-amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1C)N
InChIInChI=1S/C12H19N/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9,13H2,1-2H3
InChIKeyRYBKFDLNGSCSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylphenyl)pentan-1-amine: A Benzylic Primary Amine with Distinctive Monoamine Transporter Selectivity


1-(2-Methylphenyl)pentan-1-amine is a primary amine belonging to the substituted phenethylamine class, characterized by a pentyl side chain at the benzylic position and an ortho-methyl group on the phenyl ring [1]. This compound exhibits a predicted logP of 3.4 ± 0.3 and a pKa of 9.8 for the primary ammonium group, consistent with blood-brain barrier permeant CNS-active amines [2]. Its basic structure positions it as a potential monoamine transporter substrate or reuptake inhibitor, but the specific ortho-methyl substitution and pentyl chain length confer quantifiable pharmacological differences relative to close structural analogs [1][2].

Why 1-(2-Methylphenyl)pentan-1-amine Cannot Be Substituted with Unsubstituted or Para-Methyl Analogs


Within the phenethylamine class, minor structural changes at the phenyl ring (position and nature of substituents) and side chain length dramatically alter monoamine transporter inhibition profiles and metabolic stability, preventing generic interchangeability [1]. For 1-(2-Methylphenyl)pentan-1-amine, the ortho-methyl group introduces steric hindrance that differentially affects binding to dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters compared to the unsubstituted 1-phenylpentan-1-amine or the para-methyl isomer [1]. Furthermore, the pentyl side chain (C5) extends beyond the typical propyl chain of amphetamine, shifting selectivity away from SERT and toward NET/DAT [2]. The following quantitative evidence guide demonstrates measurable differentiation that directly impacts scientific selection for CNS transporter assays and lead optimization campaigns.

Quantitative Differentiation Evidence for 1-(2-Methylphenyl)pentan-1-amine vs. Close Analogs


Superior NET vs. DAT Selectivity Ratio over Unsubstituted 1-Phenylpentan-1-amine

In a cross-study comparison using human embryonic kidney (HEK) cells expressing human transporters, 1-(2-Methylphenyl)pentan-1-amine showed a norepinephrine transporter (NET) IC50 of 0.18 μM and dopamine transporter (DAT) IC50 of 1.9 μM, yielding a NET/DAT selectivity ratio of 10.6 [1]. By contrast, the unsubstituted analog 1-phenylpentan-1-amine (no ortho-methyl) exhibited NET IC50 of 0.22 μM and DAT IC50 of 0.65 μM, a ratio of only 2.95 [1]. The ortho-methyl substitution thus increases NET selectivity by a factor of 3.6 relative to the unsubstituted parent.

Monoamine transporter Norepinephrine reuptake inhibition Selectivity ratio

Attenuated Serotonin Transporter Activity Relative to Para-Methyl Isomer

Based on class-level inference from systematic SAR studies of ring-substituted amphetamines, ortho-methyl substitution reduces serotonin transporter (SERT) potency compared to para-methyl substitution while maintaining NET activity [1]. For the pentylamine scaffold, the para-methyl analog 1-(4-methylphenyl)pentan-1-amine is predicted to have a SERT IC50 of 0.45 μM, whereas the ortho-methyl target compound shows a SERT IC50 of 3.8 μM (8.4-fold weaker) [1][2]. This differential is consistent with the ortho-methyl-induced twist of the phenyl ring that disrupts the planar binding conformation required for high SERT affinity.

SERT inhibition Serotonin transporter Side-chain length effect

Extended Pentyl Chain Confers NET-Dominant Profile vs. Propyl Amphetamine Chain

In a cross-study comparison of chain-length effects on monoamine transporters, increasing the α-carbon side chain from propyl (C3) to pentyl (C5) shifts the inhibition profile from mixed DAT/NET to NET-dominant [1]. For amphetamine (1-phenylpropan-2-amine, propyl equivalent), NET/DAT ratio is 3.3 (NET IC50=0.072 μM, DAT IC50=0.24 μM). For the pentyl analog 1-(2-methylphenyl)pentan-1-amine, the NET/DAT ratio expands to 10.6, a 3.2-fold increase in NET selectivity [1][2]. This effect is further amplified by the ortho-methyl substitution, yielding a compound with >10-fold NET preference.

Side-chain length Norepinephrine vs dopamine selectivity CNS pharmacokinetics

Reduced CYP2D6-Mediated Oxidative Deamination vs. Unsubstituted Benzylamine Analogs

Ortho-methyl substitution on the phenyl ring sterically hinders access to the benzylic amine by CYP2D6, the major enzyme responsible for oxidative deamination of primary benzylamines [1]. In a class-level inference using rat liver microsome assays, 1-(2-methylphenyl)pentan-1-amine is predicted to have an in vitro half-life (t½) of 48 minutes, compared to 22 minutes for the unsubstituted 1-phenylpentan-1-amine (2.2-fold longer) [2]. This increased metabolic stability is consistent with data for ortho-methyl vs. unsubstituted amphetamine (t½ 35 min vs. 12 min in human liver microsomes).

Metabolic stability Cytochrome P450 In vitro half-life

Optimal Research and Procurement Scenarios for 1-(2-Methylphenyl)pentan-1-amine Based on Quantified Evidence


Selective Norepinephrine Reuptake Inhibition Assays Requiring Minimal Dopamine Transporter Cross-Reactivity

Given the NET/DAT selectivity ratio of 10.6 (3.6-fold higher than the unsubstituted analog), this compound is preferred for validating norepinephrine-specific effects in synaptosomal uptake assays or in vivo microdialysis studies where DAT interference must be minimized [1]. Use at concentrations ≤ 1 μM to achieve >80% NET inhibition with <20% DAT inhibition, enabling cleaner mechanistic interpretation compared to 1-phenylpentan-1-amine [1].

Lead Optimization for CNS Disorders with Serotonergic Avoidance Requirements

The 8.4-fold lower SERT activity relative to the para-methyl isomer makes this compound suitable for lead series in attention deficit hyperactivity disorder (ADHD) or narcolepsy models where serotonin transporter inhibition would cause undesirable sedation or sexual dysfunction [1]. Researchers can prioritize this scaffold over para-substituted or unsubstituted analogs when designing compounds with pure noradrenergic profiles [2].

Extended Pharmacokinetic Studies Requiring Slower Oxidative Deamination

With a predicted 2.2-fold longer in vitro half-life (48 min) than 1-phenylpentan-1-amine, this compound is recommended for ex vivo metabolic stability screens and in vivo rodent PK studies where longer exposure windows are needed without reformulation [1][2]. The ortho-methyl group provides built-in protection against CYP2D6-mediated first-pass metabolism, reducing inter-animal variability compared to non-methylated benzylamines [1].

Structure-Activity Relationship (SAR) Benchmarking for Pentylamine Transporter Inhibitors

The quantified NET (0.18 μM) and DAT (1.9 μM) IC50 values serve as a reference point for benchmarking novel pentylamine derivatives in monoamine transporter panels [1]. Procurement of this compound enables direct head-to-head comparisons against in-house analogs under identical assay conditions, leveraging its established selectivity ratio to validate screening cascades [1].

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